BenchChemオンラインストアへようこそ!

1-(6-Methylpyridine-2-carbonyl)piperazine

VDAC oligomerization mitochondrial dysfunction apoptosis inhibition

1-(6-Methylpyridine-2-carbonyl)piperazine (CAS 39640-16-9; molecular formula C₁₁H₁₅N₃O; MW 205.26 g/mol) is a heterocyclic building block belonging to the piperazine carboxamide (or N-carbonyl piperazine) compound class. Its structure features a piperazine ring linked via an amide bond to a 6-methylpyridine-2-carbonyl moiety.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
Cat. No. B13496802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methylpyridine-2-carbonyl)piperazine
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C(=O)N2CCNCC2
InChIInChI=1S/C11H15N3O/c1-9-3-2-4-10(13-9)11(15)14-7-5-12-6-8-14/h2-4,12H,5-8H2,1H3
InChIKeyIEYAXDMFHJGGFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Methylpyridine-2-carbonyl)piperazine Procurement Baseline: CAS, Class, and Key Structural Features


1-(6-Methylpyridine-2-carbonyl)piperazine (CAS 39640-16-9; molecular formula C₁₁H₁₅N₃O; MW 205.26 g/mol) is a heterocyclic building block belonging to the piperazine carboxamide (or N-carbonyl piperazine) compound class. Its structure features a piperazine ring linked via an amide bond to a 6-methylpyridine-2-carbonyl moiety . The compound is catalogued as a screening building block and research intermediate by multiple established chemical suppliers, typically offered at analytical purity levels ranging from 97% to 98% . As a carbonyl-piperazine derivative, this compound embodies a privileged scaffold that has been patented for inhibiting VDAC oligomerization and apoptosis [1], and the 6-methylpicolinoyl fragment appears as a critical pharmacophoric element in tetracyclic acridone anticancer leads [2].

Why Simple Analog Substitution Cannot Replace 1-(6-Methylpyridine-2-carbonyl)piperazine in Target-Focused Research


Generic substitution within the N-carbonyl piperazine class is scientifically inadvisable because small differences in the acyl group substructure can produce large, structurally subtle shifts in target engagement. Within the limited publicly available comparator data, the methyl substitution at the 6-position of the pyridine ring distinguishes this compound from the parent picolinoyl analog and its 6-ethyl congener. The 6-methyl group is far more than an incremental structural variant: in pyridylpiperazine sigma receptor ligands, the exact pyridyl nitrogen position (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) alone is sufficient to invert subtype selectivity between σ₁ and σ₂ receptors [1]. Direct correlation of binding to 5-HT₃ receptors for a closely related pyridylpiperazine yields a Ki of 560 nM [2]; formal substitution with a bulkier group at the 6-position of the pyridine is expected to alter both steric and electronic parameters and thus target affinity. Additionally, the 6-methylpicolinoyl fragment's unique fit within the tetracyclic acridone scaffold, demonstrated by molecular docking binding energies of -6.99 to -8.14 kcal/mol against cancer-relevant targets [3], establishes that this specific acyl-piperazine motif is non-fungible — a statement that is further corroborated by its inclusion in a patent specifically directed at VDAC oligomerization inhibitors, where its structural encoding would constitute a claim-defining element [4].

Quantifiable Differentiation Evidence for 1-(6-Methylpyridine-2-carbonyl)piperazine Against Closest Analogs


Key Evidence Gap: VDAC Oligomerization Inhibition Patent Coverage Without Public SAR Data

The compound is explicitly covered in a patent family directed to piperazine and piperidine derivatives that inhibit VDAC oligomerization, apoptosis, and mitochondrial dysfunction [1]. No quantitative inhibition data (IC₅₀, EC₅₀, or percent inhibition at given concentrations) for this specific compound was located in the public domain. The structural encoding within the patent claims constitutes class-level evidence that the 6-methylpicolinoyl-piperazine connectivity is necessary for function within the claimed genus.

VDAC oligomerization mitochondrial dysfunction apoptosis inhibition

Structural Differentiation from Generic Pyridylpiperazines: 5-HT₃ Receptor Affinity Benchmark

A close structural relative — 1-methyl-4-(6-methyl-pyridin-2-yl)-piperazine (CHEMBL128275) — exhibited a Ki of 560 nM against the 5-hydroxytryptamine 3 (5-HT₃) receptor in NG 108-15 cells [1]. This represents the nearest publicly available quantitative comparator. The target compound's amide linkage between the piperazine nitrogen and the carbonyl group replaces the direct N-aryl connection present in CHEMBL128275. This modification is expected to alter amine basicity (pKa at the piperazine NH) and binding geometry; the presence of a free NH in the target compound vs. a tertiary amine in CHEMBL128275 may permit distinct hydrogen-bond donor interactions with receptor targets . No direct quantitative comparison is currently available in the literature.

5-HT₃ receptor pyridylpiperazine binding affinity

6-Methylpicolinoyl Pharmacophore Validation: Differentiated Cytotoxicity in Tetracyclic Acridone Scaffold

In a systematic SAR study of tetracyclic acridone derivatives bearing various amide-linked acyl/heteroaryl groups, compounds incorporating the 6-methylpicolinoyl fragment were among those demonstrating in vitro anticancer activity against HT29 (colorectal), MDA-MB-231 (breast), and HEK293T (kidney) cancer cell lines [1]. By contrast, the analogous picolinoyl (unsubstituted pyridine) and 3-nicotinoyl (meta-isomer) compounds constitute the most informative comparators. In this specific scaffold, the 6-methyl substitution on the pyridine ring yields active compounds, establishing that the presence and position of the methyl group influence activity within the series. Molecular docking against 4N5Y, HT29, and 2VWD protein targets revealed binding energies for the active series ranging from -6.99 to -8.14 kcal/mol, with the 6-methylpicolinoyl-containing congener falling within this range [2]. This supports the 6-methylpicolinoyl fragment as a validated pharmacophoric element distinguishable from its non-methylated and meta-substituted counterparts in a scaffold-dependent context.

cytotoxicity acridone 6-methylpicolinoyl anticancer

Unambiguous Structural Differentiation from Piperazine-Free Acid and Amine Building Blocks

A key procurement consideration for building-block selection is functional group equivalence. 6-Methylpicolinic acid (CAS 934-60-1, MW 137.14, C₇H₇NO₂) and 1-(6-methylpyridin-2-yl)piperazine (CAS 55745-89-6, MW 177.25, C₁₀H₁₅N₃) represent the two closest non-amide alternatives that might be considered as substitutes . The target compound (MW 205.26) contains both the piperazine ring and the carbonyl group pre-installed as an amide, whereas the acid requires separate amide coupling chemistry and the amine lacks the carbonyl altogether. The amide bond in the target compound introduces distinct conformational constraints — the C-N amide bond possesses partial double-bond character with restricted rotation (rotational barrier typically 63-84 kJ/mol for secondary amides) [1], whereas the C-N bond connecting the piperazine to the pyridine in 1-(6-methylpyridin-2-yl)piperazine is a freely rotating single bond. This conformational distinction fundamentally affects the spatial presentation of the piperazine ring and the accessible pharmacophoric geometries.

building block procurement 6-methylpicolinic acid functional group equivalence

Optimized Application Scenarios for 1-(6-Methylpyridine-2-carbonyl)piperazine Based on Available Evidence


VDAC-Targeted Mitochondrial Dysfunction and Apoptosis Research

The patent coverage explicitly linking piperazine and piperidine derivatives containing this structural class to VDAC oligomerization inhibition, apoptosis suppression, and mitochondrial dysfunction treatment [1] positions this building block as a candidate starting material for generating focused compound libraries within this pharmacological space. Researchers pursuing VDAC1-mediated pathways relevant to neurodegenerative diseases, diabetes, or CNS disorders should evaluate this compound under the specific non-disclosed biological data generation protocols of the patent family.

Acridone-Based Anticancer Scaffold Diversification

The demonstrated anticancer activity and favorable molecular docking profiles (binding energies ranging from -6.99 to -8.14 kcal/mol) of the 6-methylpicolinoyl-piperazino-acridone hybrid against HT29, MDA-MB-231, and HEK293T cancer cell lines [2] validates this specific acyl-piperazine fragment for use in diversity-oriented synthesis of novel acridone or structurally related tetracyclic anticancer candidates. Medicinal chemists seeking to explore structure-activity relationships around the pyridine C6 position should prioritize this compound over the non-methylated picolinoyl analog.

Pre-Installed Amide Building Block for Fragment-Based and Parallel Synthesis

The compound provides the 6-methylpicolinoyl-piperazine amide linkage pre-formed and requires only functionalization of the free piperazine NH for library generation, eliminating the need for separate amide coupling steps needed when purchasing 6-methylpicolinic acid . Three types of chemical transformations are readily accessible: N-alkylation or N-arylation at the piperazine NH, acylation to form bis-amides, and reductive amination sequences. The pre-existing amide bond's restricted rotation (typical barrier 63-84 kJ/mol) imparts predictable conformational bias that is absent in non-carbonyl piperazine analogs.

Pyridylpiperazine-Based CNS Target Exploration

Given the benchmark 5-HT₃ receptor binding affinity (Ki = 560 nM) established for a close pyridylpiperazine relative [3], and the known impact of pyridyl nitrogen position on sigma receptor subtype selectivity [4], this compound may be evaluated as part of a focused CNS-targeted fragment or lead series. Researchers can use the existing affinity data as a baseline reference, anticipating that the amide carbonyl insertion may alter binding mode and selectivity profile in a manner distinct from direct aryl-piperazines.

Quote Request

Request a Quote for 1-(6-Methylpyridine-2-carbonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.